Application Summary: Methyl 2-amino-5-hydroxybenzoate has been used in computational investigations, Hirshfeld surface analysis, interaction energy calculations, and energy framework crystal structure studies .
Method of Application: The compound is synthesized by refluxing 2-amino-5-hydroxybenzoic acid in methanol. The molecular structure of the compound is determined by single crystal X-ray diffraction . DFT is used to compute HOMO–LUMO energy levels, to predict the reactivity of substituents (NH2 and OH), and to determine the nucleophilic character of these two groups .
Results or Outcomes: The orientation and nature of substituents on benzene favors the formation of a stable six-membered ring via hydrogen bonding which plays a key role in the properties of the investigated compound . The natural bond orbital (NBO) population analysis demonstrates that the hyperconjugative effect between the donor lone pairs located on the carbonyl oxygen atom and the N–H group, via the lp O → σ*(N–H) 1,6-remote interaction, is responsible for the preferred conformation .
Application Summary: Methyl 2-amino-5-hydroxybenzoate finds application in the synthesis of advanced crop protection agents, such as pesticides and herbicides .
Method of Application: Its distinct chemical properties contribute to the formulation of more potent and selective agrochemicals, promoting sustainable and efficient crop management practices .
Application Summary: Methyl 2-amino-5-hydroxybenzoate-based molecules are commonly used for third-order nonlinear optical (NLO) applications .
Application Summary: 2-Aminobenzoic acid esters, including Methyl 2-amino-5-hydroxybenzoate, have been extensively used in flavoring food (e.g., candy, chewing gum, soft and alcoholic drinks, etc.) and drugs as a flavor enhancer and/or mask .
Method of Application: Due to its pleasant aroma, it is an important component in perfumes and cosmetics .
Application Summary: Methyl 2-amino-5-hydroxybenzoate has important industrial applications as a bird and goose repellent for crop protection .
Method of Application: It is used in the formulation of repellents to prevent pest flocks from crops .
Application Summary: Methyl 2-amino-5-hydroxybenzoate is used as an oxidation inhibitor .
Method of Application: It is used in various industrial processes to prevent or slow down oxidation .
Application Summary: Methyl 2-amino-5-hydroxybenzoate is used as a sunscreen agent .
Method of Application: It is used in the formulation of sunscreens to protect the skin from harmful UV rays .
Application Summary: Methyl 2-amino-5-hydroxybenzoate is used as an intermediate for the synthesis of a wide range of chemicals, dyes, and pharmaceuticals .
Method of Application: It is used in various chemical reactions as a starting material or intermediate .
Application Summary: 2-Aminobenzoic acid and its derivatives, including Methyl 2-amino-5-hydroxybenzoate, are used as good chelating agents in coordination chemistry .
Method of Application: These compounds are used to form complex structures with metal ions .
Methyl 2-amino-5-hydroxybenzoate, also known as methyl 5-hydroxyanthranilate, is an organic compound with the molecular formula CHNO. It appears as a light yellow to brown powder or crystalline solid, with a melting point ranging from 158.0 to 162.0 °C . This compound is characterized by the presence of an amino group and a hydroxy group on the benzene ring, which contributes to its reactivity and biological activity.
These reactions are essential for synthesizing derivatives that may have improved biological properties or enhanced solubility.
Methyl 2-amino-5-hydroxybenzoate finds applications across various fields:
The synthesis of methyl 2-amino-5-hydroxybenzoate typically involves:
Studies involving methyl 2-amino-5-hydroxybenzoate often focus on its interactions at the molecular level. Computational investigations have utilized techniques such as Hirshfeld surface analysis and interaction energy calculations to understand its crystal structure and intermolecular interactions . These studies help elucidate how structural features influence its biological activity and stability.
Methyl 2-amino-5-hydroxybenzoate shares similarities with several other compounds, which can be compared based on their structural features and biological activities:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
Methyl 2-amino-3-hydroxybenzoate | 38160-63-3 | 0.95 | Similar amino and hydroxy substitutions |
Methyl 2-amino-6-methylbenzoate | 18595-13-6 | 0.93 | Contains a methyl group at the ortho position |
Methyl 4-amino-3-(methoxycarbonyl)benzoic acid | 41684-07-5 | 0.93 | Features a methoxycarbonyl group |
Methyl 2-amino-4-hydroxybenzoate | 401568-70-5 | 0.95 | Hydroxyl substitution at the para position |
Methyl 2-amino-5-hydroxybenzoate is unique due to its specific arrangement of functional groups that confer distinct pharmacological properties not fully replicated in its analogs. Its role as an intermediate in drug synthesis further enhances its significance in medicinal chemistry compared to similar compounds.
Methyl 2-amino-5-hydroxybenzoate is a critical intermediate in the synthesis of ansamycin antibiotics, such as rifamycins and geldanamycin, which contain the 3-amino-5-hydroxybenzoic acid (AHBA) moiety. Its structural analogs are integral to the aminoshikimate pathway, a biosynthetic route that produces AHBA, a key building block for ansamycins. Beyond antibiotics, this compound exhibits 5-lipoxygenase inhibitory activity, making it a candidate for anti-inflammatory therapeutics. In cosmetics, it serves as a UV absorber and anti-acne agent due to its phenolic and amino functional groups.
First synthesized in the mid-20th century, methyl 2-amino-5-hydroxybenzoate gained prominence through its role in the biosynthesis of ansamycins. The discovery of AHBA as the precursor for the mC₇N unit in ansamycins by Rickards et al. in the 1970s marked a milestone, linking this compound to antibiotic production. Modern synthetic methods, such as catalytic hydrogenation of nitro precursors, have streamlined its production.
The molecular composition of methyl 2-amino-5-hydroxybenzoate demonstrates a well-defined aromatic structure with specific functional group positioning [1] [2]. The compound consists of a benzene ring substituted with an amino group at the 2-position, a hydroxyl group at the 5-position, and a methyl ester group attached to the carboxylic acid functionality [3] [4].
The structural arrangement follows the systematic numbering convention for benzoic acid derivatives, where the carboxyl carbon is designated as position 1 [1]. The amino group occupies the ortho position relative to the carboxyl group, while the hydroxyl group is positioned meta to both the carboxyl and amino functionalities [2] [3].
Property | Value |
---|---|
Molecular Formula | C8H9NO3 [1] [2] |
Molecular Weight | 167.16 g/mol [1] [3] |
Structural Formula | Benzene ring with amino group at position 2, hydroxyl group at position 5, and methyl ester group [4] |
Physical State at 20°C | Solid [1] [7] |
Appearance | Light yellow to brown powder to crystal [1] [12] |
Melting Point | 158.0 to 162.0 °C [1] [4] |
Boiling Point (Predicted) | 357.4±27.0 °C [4] [5] |
Density (Predicted) | 1.305±0.06 g/cm³ [4] [6] |
Solubility | Slightly soluble in methanol [1] [12] |
The identification of methyl 2-amino-5-hydroxybenzoate relies on multiple standardized parameters that provide unambiguous characterization of the compound [1] [2]. These identification systems ensure accurate recognition and differentiation from structurally related compounds in chemical databases and regulatory frameworks [3] [10].
The Chemical Abstracts Service has assigned methyl 2-amino-5-hydroxybenzoate the unique registry number 1882-72-0 [1] [2] [9]. This CAS number serves as the primary identifier for the compound in chemical databases, regulatory documents, and commercial transactions [10] [11]. The compound is also registered in multiple international chemical databases with corresponding identification numbers [12].
Parameter | Value |
---|---|
CAS Registry Number | 1882-72-0 [1] [9] |
MDL Number | MFCD05863263 [1] [10] |
PubChem Substance ID | 354333281 [1] [12] |
PubChem CID | 819940 [10] [11] |
Reaxys Registry Number | 3030742 [1] [12] |
European Community Number | 811-120-5 [11] |
DSSTox Substance ID | DTXSID80356138 [11] |
The European Community number 811-120-5 indicates the compound's recognition within European chemical regulation frameworks [11]. The DSSTox Substance ID provides additional identification for toxicological and environmental studies [11]. The Reaxys Registry Number 3030742 facilitates access to synthetic and reaction information in chemical literature databases [1] [12].
The International Union of Pure and Applied Chemistry nomenclature system designates this compound as methyl 2-amino-5-hydroxybenzoate [2] [3] [10]. This systematic name clearly indicates the positions of functional groups on the benzene ring and follows established IUPAC conventions for naming substituted benzoic acid derivatives [11].
The compound is known by several synonyms that reflect different naming conventions and historical usage patterns [1] [2] [16]. These alternative names include both systematic and common nomenclature approaches, with some emphasizing the anthranilic acid derivative nature of the compound [10] [11].
Name Type | Name |
---|---|
IUPAC Name | methyl 2-amino-5-hydroxybenzoate [2] [10] |
Common Name 1 | Methyl 5-Hydroxyanthranilate [1] [10] |
Common Name 2 | 5-Hydroxyanthranilic Acid Methyl Ester [1] [10] |
Common Name 3 | 2-amino-5-hydroxybenzoic acid methyl ester [1] [16] |
Common Name 4 | methyl 5-hydroxy-2-aminobenzoate [16] [18] |
Systematic Name | Benzoic acid, 2-amino-5-hydroxy-, methyl ester [10] [11] |
The synonym "Methyl 5-Hydroxyanthranilate" emphasizes the relationship to anthranilic acid (2-aminobenzoic acid) [1] [10]. The designation "5-Hydroxyanthranilic Acid Methyl Ester" provides a clear description of the compound's derivation from the corresponding carboxylic acid [1] [10]. Alternative naming conventions such as "methyl 5-hydroxy-2-aminobenzoate" reflect different approaches to numbering and functional group priority [16] [18].
The International Chemical Identifier and Simplified Molecular Input Line Entry System provide standardized methods for representing the molecular structure of methyl 2-amino-5-hydroxybenzoate [2] [10] [19]. These representations enable computational analysis and database searching while ensuring consistent structural interpretation across different software platforms [11].
The InChI representation provides a hierarchical description of the molecular connectivity and stereochemistry [19]. The InChI Key serves as a shortened, hash-based identifier derived from the full InChI string [2] [10]. SMILES notation offers a linear representation of the molecular structure using ASCII characters [2] [9].
Representation Type | Representation |
---|---|
InChI | InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,9H2,1H3 [2] [19] |
InChI Key | DWBKSTKVIIRFHL-UHFFFAOYSA-N [2] [10] |
SMILES (Canonical) | COC(=O)C1=C(N)C=CC(O)=C1 [10] [11] |
SMILES (Alternative) | NC1=C(C(=O)OC)C=C(C=C1)O [2] [9] |
Linear Formula | C8H9NO3 [1] [2] |
The InChI string "InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,9H2,1H3" provides complete connectivity information including atom relationships and hydrogen positions [2] [19]. The corresponding InChI Key "DWBKSTKVIIRFHL-UHFFFAOYSA-N" serves as a unique identifier for database searches [2] [10].
Irritant